molecular formula C9H8ClN3O2 B1393268 Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate CAS No. 853058-42-1

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate

Cat. No.: B1393268
CAS No.: 853058-42-1
M. Wt: 225.63 g/mol
InChI Key: RJYXGAURZSGDON-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Biological Activities

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate has been studied for its biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that compounds with a pyrrolopyrimidine structure can exhibit anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that it may interfere with specific signaling pathways involved in tumor growth .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Preliminary studies indicate that it could inhibit viral replication, making it a candidate for further research in antiviral drug development .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes that are crucial for various biochemical pathways. This property could be leveraged in the design of drugs targeting specific diseases .

Medicinal Chemistry Applications

The unique structure of this compound makes it an attractive scaffold for medicinal chemistry:

Drug Design

Researchers are exploring modifications to the this compound framework to enhance its pharmacological properties. By altering functional groups or substituents on the pyrrolopyrimidine core, scientists aim to develop more potent and selective compounds for therapeutic use .

Biological Profiling

Extensive biological profiling is being conducted to understand the compound's mechanism of action and its interactions with biological targets. This information is vital for optimizing lead compounds in drug discovery programs .

Case Studies

Several case studies have highlighted the applications of this compound:

  • Study on Anticancer Effects :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced tumor size in xenograft models of cancer .
  • Antiviral Research :
    • Another investigation reported that modifications to the ethyl group enhanced the antiviral efficacy against specific viruses, showcasing its potential as a therapeutic agent .
  • Enzyme Inhibition Mechanism :
    • Research focused on the enzyme inhibition properties revealed that this compound could effectively inhibit key enzymes involved in metabolic pathways related to cancer progression .

Comparison with Similar Compounds

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (CAS No. 853058-42-1) is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, including its anticancer, antibacterial, and anti-inflammatory effects.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 853058-42-1
  • InChI Key : RJYXGAURZSGDON-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. The precise synthetic pathways can vary, but they often include the introduction of the chloro group and subsequent esterification to form the ethyl ester.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity : this compound exhibited significant cytotoxic effects against various cancer cell lines. In a study involving multiple derivatives, compounds similar to Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine showed IC50 values ranging from 29 to 59 µM , with some derivatives demonstrating even lower values against specific targets like EGFR and CDK2 .
  • Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This dual action suggests a promising therapeutic avenue for treating cancers that exhibit resistance to conventional therapies.

Antibacterial Activity

The compound also shows promise in antibacterial applications:

  • Efficacy Against Bacteria : Preliminary tests indicate that derivatives of pyrrolo[3,2-d]pyrimidines exhibit notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. Specific compounds demonstrated minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects:

  • Inhibition Studies : Compounds in this class have shown substantial inhibition in models of inflammation, with percentages exceeding those of traditional anti-inflammatory drugs like indomethacin . This suggests that the compound could be beneficial in treating inflammatory diseases.

Table of Biological Activities

Activity TypeEffectiveness (IC50/MIC)Reference
Anticancer29 - 59 µM
AntibacterialMIC < standard antibiotics
Anti-inflammatoryHigher inhibition than indomethacin

Properties

IUPAC Name

ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-7-6(5)12-4-13-8(7)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYXGAURZSGDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680911
Record name Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853058-42-1
Record name 5H-Pyrrolo[3,2-d]pyrimidine-7-carboxylic acid, 4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=853058-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,6-Diazaindole 4 (2.74 g, 13.2 mmol) was slurried in POCl3 (37 mL, 400 mmol) and heated at 105° C. for 3.5 h. The reaction mixture was cooled, diluted with Et2O (150 mL) and the resulting precipitate was collected by filtration, rinsed with EtOAc and Et2O and dried under vacuum to yield 7-chloro-4,6-diazaindole 5 (2.48 g, 11.0 mmol, 83%) as a yellow powder which was used without further purification.
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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